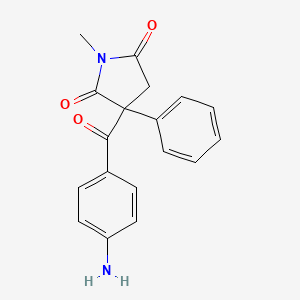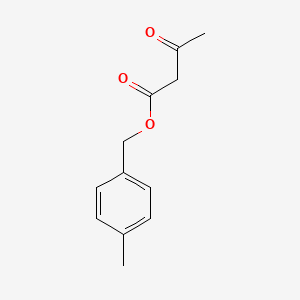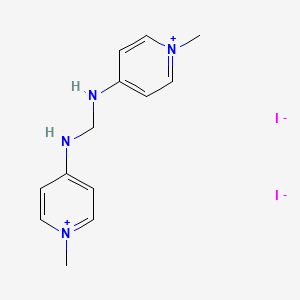
N,N'-bis(1-methylpyridin-1-ium-4-yl)methanediamine;diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(1-methylpyridin-1-ium-4-yl)methanediamine;diiodide is a chemical compound with the molecular formula C13H18N4I2 It is known for its unique structure, which includes two 1-methylpyridin-1-ium groups connected by a methanediamine bridge, and two iodide ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(1-methylpyridin-1-ium-4-yl)methanediamine;diiodide typically involves the reaction of 1-methylpyridin-1-ium with methanediamine in the presence of iodide ions. The reaction conditions often include:
Solvent: A polar solvent such as water or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: No specific catalyst is required, but the presence of iodide ions is crucial for the formation of the diiodide salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(1-methylpyridin-1-ium-4-yl)methanediamine;diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The iodide ions can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halide exchange reactions can be carried out using silver nitrate or other halide salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-bis(1-methylpyridin-1-ium-4-yl)methanediamine oxide, while reduction could produce N,N’-bis(1-methylpyridin-1-ium-4-yl)methanediamine hydride.
Scientific Research Applications
N,N’-bis(1-methylpyridin-1-ium-4-yl)methanediamine;diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-bis(1-methylpyridin-1-ium-4-yl)methanediamine;diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-methylpyridinium chloride: A similar compound with a single pyridinium group and chloride ion.
N,N’-dimethylpyridinium iodide: Another related compound with two pyridinium groups and iodide ions.
Uniqueness
N,N’-bis(1-methylpyridin-1-ium-4-yl)methanediamine;diiodide is unique due to its specific structure, which includes two 1-methylpyridin-1-ium groups connected by a methanediam
Properties
CAS No. |
61369-05-9 |
|---|---|
Molecular Formula |
C13H18I2N4 |
Molecular Weight |
484.12 g/mol |
IUPAC Name |
N,N'-bis(1-methylpyridin-1-ium-4-yl)methanediamine;diiodide |
InChI |
InChI=1S/C13H16N4.2HI/c1-16-7-3-12(4-8-16)14-11-15-13-5-9-17(2)10-6-13;;/h3-10H,11H2,1-2H3;2*1H |
InChI Key |
JZDSWDNDNIADRH-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)NCNC2=CC=[N+](C=C2)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Propan-2-yl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14566625.png)
![3-[(Hexadecanoyloxy)methyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14566632.png)
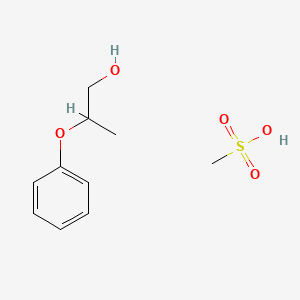
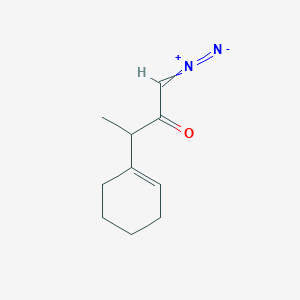
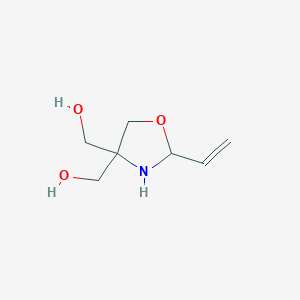
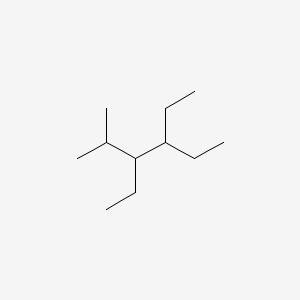
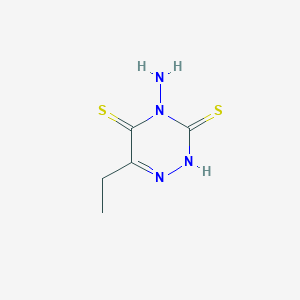
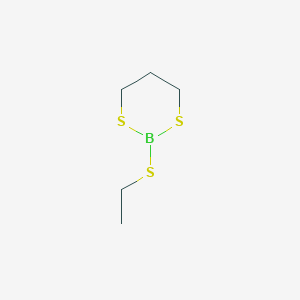
![Tributyl{[2,3-dimethyl-3-(2-methyloxiran-2-yl)butan-2-yl]oxy}stannane](/img/structure/B14566667.png)
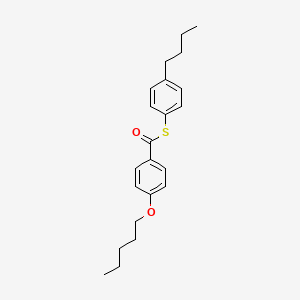
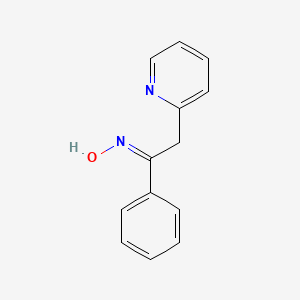
![7-[2-(3-Hydroxy-5-phenylpentyl)-3-oxocyclopentyl]hept-6-enoic acid](/img/structure/B14566683.png)
